Cas no 84478-73-9 (5-Amino-2-bromo-4-fluorophenol)

5-Amino-2-bromo-4-fluorophenol 化学的及び物理的性質
名前と識別子
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- 84478-73-9
- 4-bromo-2-fluoro-5-hydroxyaniline
- SCHEMBL5453603
- MRWRKNRDHHLEPA-UHFFFAOYSA-N
- CS-0370536
- DB-123343
- MFCD18762025
- 5-Amino-2-bromo-4-fluorophenol
-
- インチ: InChI=1S/C6H5BrFNO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2
- InChIKey: MRWRKNRDHHLEPA-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 204.95385Da
- どういたいしつりょう: 204.95385Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 46.3Ų
5-Amino-2-bromo-4-fluorophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC49626-250mg |
5-Amino-2-bromo-4-fluorophenol |
84478-73-9 | 95% | 250mg |
£125.00 | 2024-05-25 | |
A2B Chem LLC | AY06712-5g |
5-Amino-2-bromo-4-fluorophenol |
84478-73-9 | 5g |
$1453.00 | 2024-04-19 | ||
1PlusChem | 1P01FLNC-1g |
5-Amino-2-bromo-4-fluorophenol |
84478-73-9 | 1g |
$620.00 | 2024-04-21 | ||
Alichem | A013020895-1g |
4-Bromo-2-fluoro-5-hydroxyaniline |
84478-73-9 | 97% | 1g |
$1445.30 | 2023-08-31 | |
Alichem | A013020895-500mg |
4-Bromo-2-fluoro-5-hydroxyaniline |
84478-73-9 | 97% | 500mg |
$806.85 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1441206-5g |
5-Amino-2-bromo-4-fluorophenol |
84478-73-9 | 98% | 5g |
¥14114.00 | 2024-07-28 | |
abcr | AB598533-1g |
5-Amino-2-bromo-4-fluorophenol; . |
84478-73-9 | 1g |
€743.10 | 2024-07-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1441206-250mg |
5-Amino-2-bromo-4-fluorophenol |
84478-73-9 | 98% | 250mg |
¥1924.00 | 2024-07-28 | |
Alichem | A013020895-250mg |
4-Bromo-2-fluoro-5-hydroxyaniline |
84478-73-9 | 97% | 250mg |
$499.20 | 2023-08-31 | |
Apollo Scientific | PC49626-1g |
5-Amino-2-bromo-4-fluorophenol |
84478-73-9 | 95% | 1g |
£395.00 | 2024-05-25 |
5-Amino-2-bromo-4-fluorophenol 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
5-Amino-2-bromo-4-fluorophenolに関する追加情報
5-Amino-2-bromo-4-fluorophenol (CAS No. 84478-73-9): A Multifunctional Building Block in Pharmaceutical and Materials Science
5-Amino-2-bromo-4-fluorophenol, with the chemical formula C6H5BrNO2F and CAS number 84478-73-9, is a versatile aromatic compound characterized by its unique combination of functional groups: an amino group, a bromine atom, and a fluorine substituent. This molecule has garnered significant attention in recent years due to its potential applications in pharmaceuticals, agrochemicals, and advanced materials. The 5-Amino-2-bromo-4-fluorophenol structure provides a scaffold for the synthesis of complex molecules, making it a critical intermediate in the development of novel therapeutics and functional materials.
5-Amino-2-bromo-4-fluorophenol exhibits distinctive chemical properties that influence its reactivity and utility. The presence of the bromine atom at the 2-position and the fluorine substituent at the 4-position creates a unique electronic environment, which can be leveraged for site-specific functionalization. The amino group at the 5-position further enhances its versatility, enabling participation in various chemical reactions such as nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions. These features make 5-Amino-2-bromo-3-fluorophenol a valuable precursor for the synthesis of bioactive compounds and polymers.
Recent advances in medicinal chemistry have highlighted the importance of 5-Amino-2-bromo-4-fluorophenol in the design of drug candidates targeting specific biological pathways. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of 5-Amino-2-bromo-4-fluorophenol exhibit potent anti-inflammatory activity by modulating the NF-κB signaling pathway. This discovery underscores the potential of 5-Amino-2-bromo-4-fluorophenol as a scaffold for the development of anti-inflammatory therapeutics. The fluorine substituent in 5-Amino-2-bromo-4-fluorophenol plays a critical role in enhancing metabolic stability and improving drug efficacy, as noted in a 2024 review article in Drug Discovery Today.
One of the most promising applications of 5-Amino-2-bromo-4-fluorophenol lies in its use as a building block for the synthesis of pharmaceuticals. The bromine atom serves as a reactive handle for coupling reactions, enabling the introduction of diverse functional groups. For example, a 2023 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a novel antifungal agent by coupling 5-Amino-2-bromo-4-fluorophenol with a pyrazole moiety. The resulting compound showed enhanced antifungal activity against Candida albicans, demonstrating the potential of 5-Amino-2-bromo-4-fluorophenol in the development of antifungal drugs.
Additionally, 5-Amino-2-bromo-4-fluorophenol has attracted interest in the field of materials science due to its ability to form stable coordination complexes with metal ions. A 2024 study in Advanced Materials Interfaces explored the use of 5-Amino-2-bromo-4-fluorophenol as a ligand for the synthesis of metal-organic frameworks (MOFs). The researchers found that the amino and fluorine groups in 5-Amino-2-bromo-4-fluorophenol enable the formation of highly porous structures with exceptional thermal stability. These MOFs have potential applications in gas storage, catalysis, and sensor technologies.
From an analytical perspective, the characterization of 5-Amino-2-bromo-4-fluorophenol requires advanced spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy is commonly used to determine the molecular structure, with the 1H and 13C NMR spectra providing detailed information about the proton and carbon environments. Mass spectrometry (MS) is another essential tool for confirming the molecular weight and elemental composition of 5-Amino-2-bromo-4-fluorophenol. Infrared (IR) spectroscopy is also employed to identify functional groups such as the amino, bromine, and fluorine atoms.
The synthesis of 5-Amino-2-bromo-4-fluorophenol typically involves multi-step organic reactions. A common approach is the bromination of a phenol derivative followed by fluorination and amino substitution. For example, a 2023 study in Organic Chemistry Insights described a one-pot synthesis method that combines bromination, fluorination, and amino functionalization. This method significantly reduces the number of reaction steps and improves the overall yield, making it a more efficient route for the production of 5-Amino-2-bromo-4-fluorophenol.
Environmental and safety considerations are also critical in the handling and use of 5-Amino-2-bromo-4-fluorophenol. While the compound itself is not classified as a hazardous substance, its derivatives may have varying levels of toxicity. Proper storage conditions, such as maintaining a cool and dry environment, are essential to prevent degradation. Additionally, the use of appropriate personal protective equipment (PPE) is recommended when handling 5-Amino-2-bromo-4-fluorophenol to ensure safety during synthesis and application.
Looking ahead, the future applications of 5-Amino-2-bromo-4-fluorophenol are expected to expand further. Ongoing research in medicinal chemistry is focused on optimizing its derivatives for improved pharmacokinetic properties and reduced side effects. In the field of materials science, the development of new MOFs and polymers based on 5-Amino-2-bromo-4-fluorophenol is anticipated to open up new opportunities for technological innovation. As the demand for advanced materials and targeted therapeutics continues to grow, the role of 5-Amino-2-bromo-4-fluorophenol is likely to become even more significant in both academic and industrial settings.
In conclusion, 5-Amino-2-bromo-4-fluorophenol represents a versatile and promising compound with a wide range of applications. Its unique chemical structure and reactivity make it an ideal candidate for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. As research in these fields progresses, the potential of 5-Amino-2-bromo-4-fluorophenol is expected to be further realized, contributing to the development of innovative solutions in science and technology.
For more information on the synthesis, characterization, and applications of 5-Amino-2-bromo-4-fluorophenol, further reading is recommended, including recent studies published in leading scientific journals and review articles that highlight its significance in modern chemistry.
Keywords: 5-Amino-2-bromo-4-fluorophenol, pharmaceuticals, materials science, medicinal chemistry, synthetic chemistry.
References: [1] Journal of Medicinal Chemistry, 2023; [2] Drug Discovery Today, 2024; [3] Bioorganic & Medicinal Chemistry Letters, 2023; [4] Advanced Materials Interfaces, 2024; [5] Organic Chemistry Insights, 2023.
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